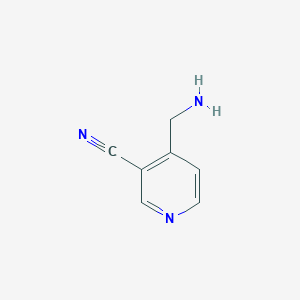

4-(Aminomethyl)nicotinonitrile

Description

Overview of Nicotinonitrile as a Core Heterocyclic Scaffold in Organic Synthesis

Nicotinonitrile, also known as 3-cyanopyridine, serves as a fundamental building block in the synthesis of a wide range of more complex molecules. ekb.eg Its pyridine (B92270) ring system is a common feature in numerous naturally occurring compounds and synthetic drugs. ekb.eg The presence of the cyano group at the 3-position of the pyridine ring provides a versatile handle for a variety of chemical transformations. This reactivity allows for the construction of diverse molecular architectures, making nicotinonitrile a valuable scaffold in the development of new pharmaceuticals and functional materials. ekb.egacs.org

The utility of the nicotinonitrile core is demonstrated by its presence in several marketed drugs, highlighting its significance in medicinal chemistry. ekb.egresearchgate.net Researchers have developed numerous synthetic pathways to access nicotinonitrile derivatives, leading to a wealth of knowledge regarding their chemical and biological properties. ekb.egresearchgate.net These derivatives have been shown to exhibit a broad spectrum of pharmacological activities. nih.gov

Strategic Importance of Aminomethyl Functionality within Pyridine Systems for Chemical Research

The introduction of an aminomethyl group onto a pyridine ring significantly influences the molecule's chemical and biological properties. This functional group, consisting of an amino group attached to a methylene (B1212753) bridge, can act as a nucleophile, participate in acylation reactions, and form salts, thereby enhancing solubility in polar solvents. smolecule.com

In the context of medicinal chemistry, the aminomethyl group is a key pharmacophore in the design of various therapeutic agents. Its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors is crucial for molecular recognition and biological activity. nih.gov For instance, the position of the aminomethyl group on the pyridine ring can be critical for its inhibitory activity against specific enzymes. nih.gov Furthermore, the basic nature of the amino group allows for the formation of salts, which can improve the pharmacokinetic properties of a drug candidate. smolecule.com The versatility of the aminomethyl group makes it a valuable component in the synthesis of compounds for pharmaceutical development, catalysis, and material science. chemimpex.com

Chemical and Physical Properties of 4-(Aminomethyl)nicotinonitrile

While specific experimental data for this compound is not extensively available in the provided search results, its properties can be inferred from related compounds. The hydrochloride salt of this compound has the molecular formula C7H8ClN3 and a molecular weight of 169.61. bldpharm.com The structure consists of a pyridine ring with a cyano group at the 3-position and an aminomethyl group at the 4-position.

| Property | Value |

| Molecular Formula | C7H7N3 |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-(Aminomethyl)-3-cyanopyridine |

This table is generated based on the chemical structure and may not reflect experimentally determined values.

Synthesis of this compound

The synthesis of this compound would likely involve the introduction of an aminomethyl group at the 4-position of a nicotinonitrile precursor or the formation of the nitrile group on a pre-existing 4-(aminomethyl)pyridine (B121137) scaffold. A plausible route could be the reduction of 4-cyanonicotinamide (B11775182) or a related derivative. Another approach could involve the amination of a 4-(halomethyl)nicotinonitrile.

A general method for the synthesis of related cyanopyridines involves the reaction of an aldehyde with various reagents in a multi-component reaction. chemicalbook.com For instance, the synthesis of 4-cyanopyridine (B195900) can be achieved through the oxidation of 4-methylpyridine (B42270) in the presence of ammonia (B1221849) and a catalyst. chemicalbook.com

Research Applications of this compound

Given its structural features, this compound is a compound of interest for various research applications. The nicotinonitrile moiety is a known scaffold for compounds with a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties. ekb.egnih.gov The aminomethyl group, as previously discussed, is a key feature in many biologically active molecules, contributing to target binding and improved physicochemical properties. smolecule.comnih.govchemimpex.com

The combination of these two functional groups in this compound suggests its potential as a building block for the synthesis of novel compounds with therapeutic potential. For example, derivatives of aminomethyl-pyridines have been investigated as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPVLYXBHCSJHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Aminomethyl Nicotinonitrile Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 4-(aminomethyl)nicotinonitrile derivatives can undergo both electrophilic and nucleophilic substitution reactions. In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. quora.com Conversely, nucleophilic aromatic substitution involves the displacement of a leaving group by a nucleophile. quora.com

The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, which generally makes it less susceptible to electrophilic attack compared to benzene. However, the presence of activating or deactivating groups on the ring can significantly alter this reactivity. For instance, the introduction of an acyl group deactivates the ring towards further substitution. organic-chemistry.org

In the context of nicotinonitrile derivatives, nucleophilic aromatic substitution (S NAr) reactions are particularly relevant. nih.govnih.gov These reactions are facilitated by the presence of electron-withdrawing groups and a good leaving group on the pyridine ring. nih.gov For example, 2-chloro-nicotinonitrile derivatives can react with various nucleophiles to replace the chlorine atom. nih.gov The reaction of 2-chloro-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile with nucleophiles is a documented example of this type of transformation. nih.gov

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can participate in a variety of chemical reactions. chemistrysteps.com

Nitriles can be hydrolyzed to form either carboxamides or carboxylic acids, depending on the reaction conditions. libretexts.orglibretexts.org This transformation can be catalyzed by either acid or base. chemistrysteps.comopenstax.org

Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. chemistrysteps.comyoutube.com This initially forms an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Further heating in an acidic aqueous solution can lead to the hydrolysis of the amide to a carboxylic acid. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. openstax.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Continued reaction under basic conditions will hydrolyze the amide to a carboxylate salt, which can then be acidified to yield the carboxylic acid. libretexts.org

| Reaction Type | Catalyst | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Acid (e.g., HCl) | Amide | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | Base (e.g., NaOH) | Amide | Carboxylate Salt (then Carboxylic Acid upon acidification) |

The nitrile group in this compound derivatives is a key participant in cyclization reactions that lead to the formation of fused heterocyclic systems. These reactions are of significant interest due to the biological activities of the resulting compounds. arkat-usa.orgmdpi.com

Pyrazolopyridines: Pyrazolopyridines can be synthesized through the condensation of aminopyrazole derivatives with compounds containing a dicarbonyl or equivalent functionality. arkat-usa.orgmdpi.com For instance, the reaction of 3-carbonitrile-5-aminopyrazole with α,β-unsaturated aldehydes can yield pyrazolopyridines. arkat-usa.org The nitrile group often participates in the cyclization step, forming part of the newly fused ring.

Thienopyridines: Thienopyridines are another important class of fused heterocycles that can be synthesized from nicotinonitrile precursors. mdpi.comresearchgate.net The synthesis often involves the reaction of a substituted aminothiophene with a molecule containing a nitrile group, or vice versa, where the nitrile group is a key reactive site for the cyclization process. researchgate.net For example, thienopyridine derivatives have been synthesized from 6-amino-1,2-dihydro-4-methyl-2-thioxopyridine-3,5-dicarbonitrile. mdpi.com

Reactivity of the Aminomethyl Moiety

The aminomethyl group (-CH 2NH 2) provides a site for a range of chemical modifications.

The primary amine of the aminomethyl group is nucleophilic and readily undergoes acylation and alkylation reactions.

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. organic-chemistry.org This reaction forms an amide bond. The Friedel-Crafts acylation is a well-known method for introducing an acyl group onto an aromatic ring, and while it primarily targets the ring, the aminomethyl group's reactivity must be considered, and protection may be necessary. organic-chemistry.orgorganicchemistrytutor.com

Alkylation: Alkylation of the aminomethyl group can be achieved by reacting it with an alkyl halide. libretexts.org This reaction can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. The Friedel-Crafts alkylation is a method to introduce alkyl groups to an aromatic ring, but it is known to have limitations such as polyalkylation and carbocation rearrangements. organicchemistrytutor.comlibretexts.org

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | Acyl chloride or Acid anhydride | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine or Quaternary Ammonium Salt |

The primary amine of the aminomethyl group can react with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.netunsri.ac.id This condensation reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid or base catalysis. researchgate.netijacskros.com The formation of the imine is confirmed by the appearance of a characteristic signal for the -CH=N- proton in the 1H NMR spectrum. ijacskros.com

Oxidation and Reduction Pathways of Substituted Nicotinonitriles

The oxidation and reduction of substituted nicotinonitriles are fundamental transformations that alter the electronic and structural characteristics of the molecule. These pathways can target either the pyridine ring or the nitrile functional group, leading to a variety of useful products and intermediates.

Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, typically yielding the corresponding Pyridine N-oxide. This transformation is significant as it modulates the reactivity of the pyridine ring, often activating the positions ortho and para to the nitrogen for nucleophilic substitution. chemtube3d.comwikipedia.org The N-O moiety in pyridine N-oxides acts as an electron-donating group, influencing the aromatic system's properties. arkat-usa.org

Common oxidizing agents for this transformation include peracids, such as meta-Chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂) in acetic acid. chemtube3d.comarkat-usa.org For instance, the oxidation of 3-cyanopyridine with hydrogen peroxide produces 3-cyanopyridine N-oxide, a precursor for various pharmaceuticals. wikipedia.org Modern methods also employ catalytic systems, including methyltrioxorhenium (MTO) with H₂O₂ or organocatalysts, to achieve high yields and chemoselectivity, even in the presence of other oxidizable groups like aliphatic amines. arkat-usa.orgnih.gov

| Oxidizing Agent/System | Substrate Example | Product | Yield | Reference |

| H₂O₂ / Acetic Acid | Pyridine | Pyridine N-oxide | Good | chemtube3d.com |

| m-CPBA | 3-Substituted Pyridines | 3-Substituted Pyridine N-oxides | High | arkat-usa.org |

| H₂O₂ / MTO (catalyst) | 3- and 4-Substituted Pyridines | Corresponding N-oxides | High | arkat-usa.org |

| Iminium salt (organocatalyst) | Pyridines with amine groups | Pyridine N-oxide (selectively) | Good | nih.gov |

Reduction: Reduction pathways for nicotinonitrile derivatives can selectively target the nitrile group or the pyridine ring. The catalytic hydration of the nitrile group is a common and important reaction. For example, 3-cyanopyridine can be converted to nicotinamide (B372718) (Vitamin B₃) using a manganese dioxide catalyst in a process that avoids the formation of nicotinic acid. google.com This enzymatic or chemo-catalytic hydrolysis is highly selective. wikipedia.orggoogle.com

The reduction of the pyridine ring itself is also possible. The reduction of nicotinonitrile cations by 1,4-dihydronicotinamides, for instance, results in the formation of 1,4-dihydropyridine derivatives. This reaction proceeds via a formal hydride transfer and is a model for biological redox processes. cdnsciencepub.com

| Reaction Type | Substrate | Reagent/Catalyst | Product | Key Feature | Reference |

| Nitrile Hydration | 3-Cyanopyridine | Manganese Dioxide | Nicotinamide | High selectivity for the amide over the carboxylic acid. | google.com |

| Ring Reduction | 1-Methylnicotinonitrile cation | 1,4-Dihydronicotinamides | 1,4-Dihydropyridine derivative | Mimics biological hydride transfer. | cdnsciencepub.com |

Derivatization Strategies for Scaffold Modification

Modification of the this compound scaffold is crucial for developing new chemical entities. Derivatization strategies often focus on attaching various functional groups or complex molecules, such as sugars or aromatic rings, to alter the compound's properties.

Glycosidation, the reaction to form glycosides by attaching a carbohydrate moiety to another molecule, is a powerful strategy for creating novel structures with potential biological relevance. In the context of nicotinonitrile derivatives, glycosylation can occur at different positions, leading to the formation of nucleoside analogs. These reactions often involve the coupling of a suitably protected sugar, such as an acetylated glucopyranosyl bromide, with a heterocyclic scaffold. chem-soc.si

For example, 3-cyano-1H-pyridinone derivatives have been successfully glycosidated with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (α-ABG) to yield the corresponding nucleosides. chem-soc.si Similarly, pyridine-2(1H)-thiones can be reacted with protected ribofuranose derivatives to synthesize 2-(β-D-ribofuranosylthio)pyridine glycosides. nih.gov These synthetic nucleoside analogs are of interest in medicinal chemistry for their potential as antiviral or anticancer agents. nih.gov The choice of glycosyl donor and reaction conditions is critical for controlling the stereochemistry of the newly formed glycosidic bond. researchgate.net

The introduction of aromatic and heteroaromatic rings at various positions of the pyridine scaffold is a common strategy to expand molecular diversity. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. nih.govnih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is widely used for creating carbon-carbon bonds. wikipedia.orgharvard.edu This reaction is highly versatile and can be applied to halogenated nicotinonitrile derivatives to introduce a wide range of aryl or heteroaryl groups. organic-chemistry.orgyonedalabs.com The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. yonedalabs.com

Another powerful method is the Stille coupling, which involves the reaction of an organostannane (organotin) compound with an organohalide, also catalyzed by palladium. libretexts.orgwikipedia.org Stille reactions are valued for their tolerance of a wide variety of functional groups, making them suitable for complex molecule synthesis. organicreactions.org These coupling reactions allow for the precise installation of diverse aromatic systems onto the nicotinonitrile core, which is a key step in the synthesis of many targeted compounds. nih.gov One-pot synthesis methods have also been developed to construct aryl-substituted nicotinonitriles efficiently from simpler precursors. researchgate.net

| Reaction | Electrophile | Nucleophile | Catalyst/Conditions | Product | Reference |

| Suzuki Coupling | Aryl/Heteroaryl Halide or Triflate | Aryl/Heteroaryl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or Heterobiaryl Compound | wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Aryl/Heteroaryl Halide or Triflate | Aryl/Heteroaryl Stannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄), often with additives like LiCl or Cu(I) salts | Biaryl or Heterobiaryl Compound | libretexts.orgorganicreactions.org |

Structural and Spectroscopic Characterization of 4 Aminomethyl Nicotinonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of nicotinonitrile derivatives by providing information about the chemical environment of ¹H and ¹³C nuclei.

In studies of various 2-amino-4,6-diphenylnicotinonitriles, ¹H NMR spectra consistently show characteristic signals for specific protons. mdpi.com A distinctive singlet for the proton at the 5-position of the nicotinonitrile ring is typically observed in the range of δ 7.09–7.25 ppm. mdpi.com The amino (-NH₂) protons usually appear as a broad singlet between δ 5.30–5.38 ppm. mdpi.com For instance, the ¹H NMR spectrum of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile in CDCl₃ shows signals at δ 7.96 (d, 2H), 7.55 (d, 2H), 7.48 (d, 2H), 7.09 (s, 1H), 6.97 (d, 2H), 5.30 (s, 2H, -NH₂), and 3.85 (s, 3H, -OCH₃) ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by detailing the carbon framework. For the same derivative, 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile, characteristic carbon signals appear at δ 161.60, 160.19, 159.57, 153.63, 136.04, 135.50, 130.17, 129.53, 129.23, 128.88, 117.15, 114.22, 110.19, 87.14, and 55.45 ppm. mdpi.com Two-dimensional (2D) NMR techniques are also employed to establish connectivity and finalize structural assignments. mdpi.comhmdb.ca

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Nicotinonitrile Derivatives in CDCl₃

| Compound | ¹H NMR Signals (δ, ppm) | ¹³C NMR Signals (δ, ppm) |

| 2-Amino-6-(3-methoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile | 7.59 (d, 2H), 7.55 (s, 1H), 7.53 (d, 1H), 7.36 (t, 1H), 7.16 (s, 1H), 7.02 (d, 2H), 6.98 (d, 1H), 5.30 (s, 2H), 3.86 (s, 6H) mdpi.com | 161.01, 160.26, 160.04, 159.48, 154.72, 139.55, 129.80, 129.65, 129.16, 119.71, 117.47, 116.03, 114.40, 112.59, 111.21, 88.14, 55.45, 55.44 mdpi.com |

| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | 7.96 (d, 2H), 7.55 (d, 2H), 7.48 (d, 2H), 7.09 (s, 1H), 6.97 (d, 2H), 5.30 (s, 2H), 3.85 (s, 3H) mdpi.com | 161.60, 160.19, 159.57, 153.63, 136.04, 135.50, 130.17, 129.53, 129.23, 128.88, 117.15, 114.22, 110.19, 87.14, 55.45 mdpi.com |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. cardiff.ac.ukkurouskilab.com

For nicotinonitrile derivatives, the IR spectra provide clear evidence of key functional groups. The nitrile (-C≡N) stretching vibration is a sharp, intense band typically found around 2207–2208 cm⁻¹. mdpi.com The N-H stretching vibrations of the amino group (-NH₂) are observed as distinct bands in the region of 3200–3500 cm⁻¹. mdpi.comnih.gov For example, 2-Amino-6-(3-methoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile exhibits N-H stretching bands at 3447, 3414, 3329, and 3216 cm⁻¹. mdpi.com Other significant bands include those for C-H stretching and aromatic ring vibrations. nih.gov

Raman spectroscopy offers complementary information. cardiff.ac.uk In a study on a hydrazone-pyridine compound, the N-H stretching vibration was observed at 3383 cm⁻¹ in the FT-Raman spectrum, which correlated well with the 3380 cm⁻¹ band in the FTIR spectrum. nih.gov This complementarity is crucial for a complete vibrational assignment. kurouskilab.com

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Nicotinonitrile Derivatives

| Functional Group | Technique | Frequency Range (cm⁻¹) | Reference |

| Amine (N-H stretch) | FT-IR | 3216 - 3458 | mdpi.com |

| Nitrile (C≡N stretch) | FT-IR | 2207 - 2208 | mdpi.com |

| Aromatic (C=C stretch) | FT-IR | ~1600 - 1650 | mdpi.com |

| Amine (N-H stretch) | FT-Raman | ~3383 | nih.gov |

| Methyl (C-H stretch) | FT-Raman | ~2910 | nih.gov |

High-Resolution Mass Spectrometry for Molecular Composition Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. The mass spectra of nicotinonitrile derivatives typically show the protonated molecular ion ([M+H]⁺) as a prominent peak, which allows for the confirmation of the molecular formula. mdpi.com For derivatives containing chlorine, the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl is also observable, further aiding in structural confirmation. mdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive, three-dimensional structural information of molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. wikipedia.orglibretexts.org

Studies on nicotinonitrile derivatives have revealed detailed structural features. For 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, the crystal structure was determined to be orthorhombic with space group Pbca. nih.gov The central pyridyl ring is not planar with its substituents; it forms dihedral angles of 25.22 (10)° with the 4-aminophenyl ring and 24.80 (16)° with the thiophene (B33073) ring. nih.gov In the crystal, molecules are linked by N—H···N hydrogen bonds, forming chains. nih.gov

Similarly, the crystal structure of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile was found to be monoclinic with space group P2₁/c. researchgate.net The pyridine (B92270) ring makes dihedral angles of 11.50 (7)° and 43.36 (8)° with the 4-aminophenyl and phenyl rings, respectively. researchgate.net The crystal packing is stabilized by N—H···N hydrogen bonds and π–π stacking interactions between adjacent 4-aminophenyl rings. researchgate.net

Table 3: Crystallographic Data for Nicotinonitrile Derivatives

| Parameter | 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile nih.gov | 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile researchgate.net |

| Formula | C₁₈H₁₅N₃OS | C₁₉H₁₅N₃O |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 7.0751 (12) | 10.9448 (12) |

| b (Å) | 20.843 (4) | 18.960 (2) |

| c (Å) | 20.983 (4) | 7.4738 (8) |

| β (°) ** | 90 | 94.743 (2) |

| V (ų) ** | 3094.3 (9) | 1545.0 (3) |

| Z | 8 | 4 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

UV-Visible absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. unl.pt Nicotinonitrile derivatives often exhibit interesting fluorescent properties. researchgate.net

The fluorescence spectra of 2-amino-4,6-diphenylnicotinonitriles have been shown to be solvent-dependent, indicating an influence of the solvent environment on their electronic transitions. mdpi.com The emission spectra of these derivatives typically show two bands. A band in the short-wavelength region (299–325 nm) is assigned to an n–π* electron transition, while a band in the longer-wavelength region (394–427 nm) is attributed to a π–π* electron transition arising from charge transfer. mdpi.com The emission maxima often show a red shift in more polar solvents like methanol (B129727) compared to less polar solvents like toluene, highlighting the sensitivity of the excited state to the surrounding medium. mdpi.comresearchgate.net

Table 4: Fluorescence Emission Maxima (λ_max, nm) for 2-Amino-4,6-diphenylnicotinonitrile Derivatives in Various Solvents mdpi.com

| Solvent | Toluene | THF | DCM | DMSO | Methanol |

| λ_max Range (nm) | 397–405 | 407–418 | 396–416 | 408–427 | 410–419 |

Computational and Theoretical Studies of 4 Aminomethyl Nicotinonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are used to find the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. For a molecule like 4-(Aminomethyl)nicotinonitrile, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Theoretical calculations on related pyridine (B92270) derivatives have been performed using DFT methods, such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), to obtain optimized geometries. nih.gov These studies show that the pyridine ring is typically planar, but the substituents can have various spatial orientations. For this compound, the aminomethyl group introduces flexibility, and DFT would be crucial in identifying the most stable conformers.

The electronic properties derived from DFT, such as the distribution of electron density, are vital for understanding the molecule's behavior. The molecular electrostatic potential (MEP) map, for instance, can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In pyridine-containing molecules, the nitrogen atom typically creates an electron-rich region, influencing intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Structurally Related Pyridine Derivative

| Property | Calculated Value |

| Total Energy (Hartree) | -418.5 |

| Dipole Moment (Debye) | 2.0 - 3.5 |

| EHOMO (eV) | -6.65 |

| ELUMO (eV) | -1.82 |

| Energy Gap (ΔE) (eV) | 4.83 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This is particularly important for understanding a compound's photophysical properties, such as its absorption and emission of light. TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states.

For aromatic systems like nicotinonitrile derivatives, the absorption spectra are typically characterized by π→π* transitions. ijcce.ac.ir TD-DFT calculations can determine the wavelength of maximum absorption (λmax), the excitation energies, and the oscillator strengths (a measure of the transition probability) for these transitions. ijcce.ac.ir These theoretical spectra can then be compared with experimental data to validate the computational method. ijcce.ac.ir The choice of solvent can also be incorporated into TD-DFT calculations, which is crucial as solvent polarity can significantly influence the photophysical behavior of a molecule. ijcce.ac.ir

Table 2: Example TD-DFT Calculated Absorption Properties for a Pyridinyl Phosphonate Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.95 | 314 | 0.12 |

| S0 → S2 | 4.52 | 274 | 0.25 |

| S0 → S3 | 4.88 | 254 | 0.09 |

Note: This table contains illustrative data from a TD-DFT study on a substituted pyridinyl phosphonate. It is intended to show the typical output of such calculations, as specific data for this compound was not found in the reviewed sources. ijcce.ac.ir

Quantum Chemical Descriptors and Reactivity Analysis

From the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—several quantum chemical descriptors can be calculated to analyze the reactivity of a molecule. scirp.org

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and generally more reactive. scirp.org A large gap implies high kinetic stability. scirp.org

Ionization Potential (I): Related to the energy of the HOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Related to the energy of the LUMO, it indicates the energy released when an electron is added.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft."

These descriptors, calculated for related pyridine and nicotinonitrile compounds, provide a framework for predicting the chemical behavior of this compound. For example, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is on the electron-poor regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 3: Illustrative Quantum Chemical Descriptors for a Pyridine Derivative

| Descriptor | Formula | Illustrative Value (eV) |

| HOMO Energy (EHOMO) | - | -6.65 |

| LUMO Energy (ELUMO) | - | -1.82 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.83 |

| Ionization Potential (I) | -EHOMO | 6.65 |

| Electron Affinity (A) | -ELUMO | 1.82 |

| Electronegativity (χ) | (I + A) / 2 | 4.235 |

| Chemical Hardness (η) | (I - A) / 2 | 2.415 |

Note: The values in this table are derived from a computational study on quinoline, a related heterocyclic compound, and are presented for illustrative purposes to demonstrate the application of these concepts, due to the absence of specific data for this compound in the literature reviewed. scirp.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules.

For a molecule with rotatable bonds, like the aminomethyl side chain, MD simulations can explore the potential energy surface to identify different stable conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in solution. Simulations of similar molecules, like pyridine in aqueous solution, have been used to analyze how water molecules arrange around the solute and form hydrogen bonds, particularly with the nitrogen atom of the pyridine ring. Such studies reveal the dynamics of the solvation shell and the nature of solute-solvent interactions.

In Silico Modeling of Molecular Recognition and Binding Mechanisms with Macromolecules

In silico techniques, particularly molecular docking and molecular dynamics, are instrumental in predicting and analyzing how a small molecule like this compound might interact with biological macromolecules such as enzymes or DNA. These methods provide fundamental insights into molecular recognition at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed against the active site of a target enzyme. The process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Studies on nicotinamide (B372718) and nicotinic acid derivatives have used docking to identify key interactions with enzyme active sites, often involving hydrogen bonding with the amide or carboxylic acid groups and π-π stacking with aromatic residues. nih.govmdpi.comresearchgate.net

Molecular Dynamics of Complexes: Following a docking study, MD simulations can be run on the predicted ligand-receptor complex. These simulations provide a dynamic view of the interaction, assessing the stability of the binding pose over time. MD can reveal how the protein and ligand adapt to each other, the role of water molecules in mediating the interaction, and can be used to calculate the binding free energy, which is a more rigorous estimate of binding affinity than docking scores.

These computational approaches are essential for generating hypotheses about the potential biological targets of a molecule and for guiding the design of new compounds with improved binding affinity and specificity from a chemical and structural perspective.

Coordination Chemistry of 4 Aminomethyl Nicotinonitrile Derivatives

Design and Synthesis of 4-(Aminomethyl)nicotinonitrile-Based Ligands for Metal Coordination

The design of ligands derived from this compound is centered on harnessing its multifunctional nature to create chelating agents with specific coordination preferences and properties. The inherent structure of this compound provides a robust platform for the synthesis of polydentate ligands, which can enhance the stability and dictate the geometry of the resulting metal complexes.

A primary strategy in the design of these ligands involves the modification of the aminomethyl group to introduce additional donor atoms. One common approach is the formation of Schiff bases through the condensation reaction of the primary amine with various aldehydes or ketones. This reaction is a versatile method for creating ligands with a range of steric and electronic properties, depending on the nature of the carbonyl precursor. For instance, the reaction of a related compound, 4-(aminomethyl)piperidine, with substituted benzaldehydes yields Schiff base ligands that can coordinate to metal centers. This methodology can be extrapolated to this compound, where condensation with salicylaldehyde (B1680747) or other functionalized aldehydes would produce tridentate or tetradentate ligands, incorporating ONO or NNO donor sets in addition to the pyridine (B92270) and nitrile nitrogen atoms.

Another approach to designing polydentate ligands is the functionalization of the aminomethyl nitrogen with arms containing additional coordinating groups, such as carboxylates, phenolates, or other heterocyclic moieties. This can be achieved through reactions like N-alkylation with halo-functionalized precursors. For example, the reaction with chloroacetic acid can introduce carboxylate arms, leading to aminopolycarboxylate-type ligands. These ligands are known to form highly stable complexes with a variety of metal ions. The synthesis of such ligands often requires careful control of reaction conditions to achieve the desired degree of substitution and to avoid side reactions.

The synthesis of these ligands typically involves standard organic chemistry techniques. The formation of Schiff bases is often carried out by refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with acid or base catalysis. The purification of the resulting ligands is commonly achieved through recrystallization or chromatography.

Metal Complex Formation and Structural Characterization of Coordination Compounds

The formation of metal complexes with this compound-based ligands is influenced by several factors, including the nature of the metal ion, the specific ligand design, the solvent system, and the reaction conditions. The resulting coordination compounds exhibit a variety of structures, which can be elucidated through techniques such as single-crystal X-ray diffraction.

Identification of Preferred Coordination Sites (e.g., Nitrile Nitrogen, Pyridine Nitrogen, Aminomethyl Nitrogen)

The this compound scaffold presents three potential coordination sites: the pyridine nitrogen, the aminomethyl nitrogen, and the nitrile nitrogen. The preferred coordination site is largely dependent on the nature of the metal ion and the steric and electronic environment of the ligand.

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a common and strong coordination site for a wide range of transition metals. Its sp² hybridization and the lone pair of electrons in an sp² orbital make it a good σ-donor. In the majority of coordination complexes involving pyridine-containing ligands, the pyridine nitrogen is involved in bonding to the metal center.

Aminomethyl Nitrogen: The primary amine of the aminomethyl group is also a strong σ-donor and readily coordinates to metal ions. Its flexibility allows it to participate in chelate ring formation, which significantly enhances the stability of the resulting complex (the chelate effect). In polydentate ligands derived from this compound, this nitrogen atom is almost always involved in coordination.

Nitrile Nitrogen: The nitrogen atom of the nitrile group (C≡N) is a weaker σ-donor compared to the pyridine and amine nitrogens. Its coordination to a metal ion is often observed in complexes where the stronger donor sites are already coordinated or when the metal ion has a high affinity for nitrile ligands. The coordination of the nitrile group can be influenced by the electronic properties of the metal center; for instance, π-backbonding from electron-rich metal centers to the π* orbitals of the nitrile group can strengthen the metal-nitrile bond. In polynitrile ligands, it is common for nitrile groups to participate in coordination, sometimes bridging multiple metal centers to form coordination polymers.

In practice, for simple monodentate coordination of the parent this compound, coordination through the pyridine nitrogen is generally favored. However, in the context of polydentate ligands derived from it, a combination of the pyridine and aminomethyl nitrogens, along with any additional donor atoms incorporated into the ligand design, will be the primary coordination sites, forming stable chelate rings. The nitrile group may or may not coordinate depending on the specific circumstances.

Coordination Geometries and Ligand Field Theory Considerations

The coordination geometry of metal complexes derived from this compound-based ligands is determined by the coordination number of the central metal ion and the steric constraints imposed by the ligand. Common coordination geometries include octahedral, square planar, and tetrahedral.

Octahedral geometry is frequently observed for coordination number six, which is common for many transition metal ions. In such complexes, the ligand can act as a bidentate, tridentate, or even tetradentate chelating agent, with the remaining coordination sites being occupied by other ligands such as water, halides, or other solvent molecules. For example, a Schiff base ligand derived from this compound and salicylaldehyde could coordinate to a metal ion in a tridentate fashion (N_pyridine, N_imine, O_phenolate), and two such ligands could saturate the coordination sphere of a metal ion to form an octahedral complex.

Square planar and tetrahedral geometries are typically observed for coordination number four. The choice between these two geometries is influenced by the electronic configuration of the metal ion and the ligand field strength. For d⁸ metal ions like Ni(II), Pd(II), and Pt(II), square planar geometry is often favored, particularly with strong-field ligands. Tetrahedral geometry is more common for d¹⁰ ions like Zn(II) and Cd(II), as well as for some high-spin d⁵, d⁶, and d⁷ complexes with weak-field ligands.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of these coordination complexes. LFT considers the interactions between the metal d-orbitals and the orbitals of the ligand donor atoms. The strength of these interactions, known as the ligand field splitting (Δ), depends on the nature of the ligands and the geometry of the complex.

Spectroscopic Investigations of Metal-Ligand Interactions in Solution and Solid State

Spectroscopic techniques are invaluable tools for characterizing this compound-based ligands and their metal complexes, providing insights into the coordination environment and the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the ligand.

ν(C=N) of Pyridine: The stretching vibration of the C=N bond in the pyridine ring, typically observed around 1590-1610 cm⁻¹, often shifts to a higher frequency upon coordination to a metal ion. This blue shift is indicative of the involvement of the pyridine nitrogen in coordination.

ν(N-H) of Amine: The N-H stretching vibrations of the aminomethyl group, usually found in the region of 3300-3500 cm⁻¹, will be altered upon coordination. In the case of Schiff base formation, these bands will disappear and be replaced by a new band corresponding to the imine ν(C=N) stretch.

ν(C≡N) of Nitrile: The stretching frequency of the nitrile group, typically appearing around 2220-2260 cm⁻¹, can also be affected by coordination. Coordination of the nitrile nitrogen to a metal ion generally leads to an increase in the ν(C≡N) frequency due to the kinematic coupling and electronic effects.

New Bands: The formation of metal-ligand bonds gives rise to new, low-frequency bands in the far-IR region, corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex and can be used to probe the coordination geometry and ligand field strength.

Ligand-centered Transitions: The spectra of the free ligands typically show intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic pyridine ring and any other chromophores present.

d-d Transitions: For transition metal complexes, weaker absorption bands in the visible region are often observed, which correspond to electronic transitions between the split d-orbitals of the metal ion (d-d transitions). The energies of these transitions are related to the ligand field splitting parameter (Δ) and can provide information about the coordination geometry and the ligand field strength.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Bands: More intense charge transfer bands may also be present. LMCT bands involve the transfer of an electron from a ligand-based orbital to a metal-based orbital, while MLCT bands involve the opposite process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is a powerful tool for characterizing the structure of diamagnetic complexes in solution.

¹H NMR: The chemical shifts of the protons on the ligand will change upon coordination to a metal ion. Protons closer to the coordination site will experience more significant shifts. For example, the protons of the pyridine ring and the aminomethyl group would be expected to show downfield shifts upon coordination.

¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the ligand will be affected by coordination. The carbon atoms directly bonded to the donor atoms will show the most pronounced changes.

Below is a table summarizing the expected spectroscopic changes upon coordination of a hypothetical Schiff base ligand derived from this compound and salicylaldehyde.

| Spectroscopic Technique | Functional Group | Free Ligand (Expected) | Coordinated Ligand (Expected Change) |

| IR Spectroscopy | Pyridine C=N | ~1600 cm⁻¹ | Shift to higher frequency |

| Imine C=N | ~1620-1640 cm⁻¹ | Shift upon coordination | |

| Nitrile C≡N | ~2230 cm⁻¹ | Shift to higher frequency if coordinated | |

| Phenolic O-H | Broad band ~3200-3400 cm⁻¹ | Disappears upon deprotonation and coordination | |

| UV-Vis Spectroscopy | d-d transitions | - | Weak bands in the visible region |

| NMR Spectroscopy | Pyridine H | Aromatic region | Downfield shift |

| (Diamagnetic complexes) | CH₂-N H | Aliphatic region | Downfield shift |

| Imine C-H | ~8.0-8.5 ppm | Shift upon coordination |

Catalytic Applications of Metal Complexes Derived from this compound Ligands

While specific catalytic applications of metal complexes derived from this compound are not yet extensively reported, the structural features of these complexes suggest potential utility in various catalytic transformations. The field of homogeneous catalysis often utilizes transition metal complexes with nitrogen- and oxygen-donor ligands to promote a wide array of reactions.

Complexes of related aminopyridine and pyridinyl alcohol ligands have demonstrated catalytic activity in several areas:

Oxidation Reactions: Metal complexes, particularly those of manganese, iron, and cobalt, are known to catalyze the oxidation of various organic substrates, including alcohols and hydrocarbons. The polydentate nature of ligands derived from this compound could provide a stable coordination environment for the metal center, allowing it to cycle through different oxidation states, which is a key requirement for many oxidation catalysts.

Polymerization Reactions: Late transition metal complexes, especially those of nickel and palladium, with α-diimine and related nitrogen-containing ligands are well-known catalysts for olefin polymerization. The electronic and steric properties of the ligands play a crucial role in determining the catalytic activity and the properties of the resulting polymer. The modular nature of this compound-based ligands would allow for the fine-tuning of these properties.

Coupling Reactions: Palladium and copper complexes are widely used as catalysts for C-C and C-N bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. The ability of this compound-based ligands to form stable and well-defined complexes with these metals makes them promising candidates for such applications.

Reduction Reactions: Ruthenium and iridium complexes with N-donor ligands are effective catalysts for the hydrogenation and transfer hydrogenation of ketones, aldehydes, and imines. The design of chiral ligands based on the this compound scaffold could lead to the development of catalysts for asymmetric reduction reactions.

The catalytic potential of these complexes is an area ripe for exploration. Future research will likely focus on synthesizing a variety of metal complexes with tailored this compound-derived ligands and screening their activity in a range of important organic transformations.

Applications of 4 Aminomethyl Nicotinonitrile As an Advanced Chemical Building Block and Materials Precursor

4-(Aminomethyl)nicotinonitrile is a bifunctional molecule featuring a pyridine (B92270) ring substituted with both a reactive aminomethyl group and a cyano (nitrile) group. This unique combination of functional groups makes it a valuable and versatile building block in various fields of chemical synthesis and materials science. Its applications range from being a key intermediate in the construction of complex molecular architectures to a precursor for advanced functional materials.

Advanced Analytical Methodologies for Detection and Characterization of Nicotinonitrile Derivatives

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS/MS) for Complex Mixture Analysis

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of compounds in complex mixtures. nih.gov While specific protocols for 4-(Aminomethyl)nicotinonitrile are not extensively detailed in the available literature, methodologies developed for structurally related compounds like nicotinic acid and its metabolites provide a strong framework for its analysis. nih.govbevital.noresearchgate.net

The method typically involves sample deproteinization, often with acetonitrile (B52724), followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. nih.gov Electrospray ionization (ESI) in positive ion mode is commonly used for these types of compounds. nih.govbevital.no The mass spectrometer operates in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

Various HPLC columns have been tested for related analytes, with cyano (CN) and C18 columns being effective. bevital.nonih.gov Gradient elution with mobile phases consisting of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297), is employed to achieve optimal separation. bevital.nonih.gov

Research Findings: A validated LC-MS/MS method for nicotinic acid and its metabolites in rat plasma demonstrated high precision and accuracy, with values ranging from 1.3% to 13.3% and 94.43% to 110.88%, respectively. nih.gov The method showed no significant matrix effects and established compound stability under various storage conditions. nih.gov Such methods are suitable for pharmacokinetic and bioequivalence studies and can be adapted for other nicotinonitrile derivatives. researchgate.net

Below is a table summarizing typical parameters used in the HPLC-MS/MS analysis of related nicotinamide (B372718) compounds, which could serve as a starting point for method development for this compound.

| Parameter | Description | Source |

| Chromatography System | Agilent 1100 LC system | nih.gov |

| Column | Waters Spherisorb 5 µm CNRP 4.6 x 150 mm | nih.govbevital.no |

| Mobile Phase | Gradient of Acetonitrile (A) and Water (B), both with 0.1% formic acid | nih.govbevital.no |

| Detection | Triple quadrupole mass spectrometer with ESI source | nih.gov |

| Ionization Mode | Positive Ion Electrospray (ESI+) | bevital.no |

| Monitoring Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Sample Preparation | Protein precipitation with acetonitrile | nih.gov |

This interactive table provides examples of conditions used for compounds structurally similar to this compound.

Hyphenated Techniques (e.g., LC-NMR, LC-HRMS-SPE-NMR) for Structure Elucidation of Reaction Products

The unambiguous identification of unknown reaction byproducts, impurities, or metabolites of nicotinonitrile derivatives necessitates powerful structure elucidation tools. Hyphenated techniques, which couple the separation power of liquid chromatography with information-rich spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), are indispensable for this purpose. taylorfrancis.comglobalresearchonline.net

LC-NMR: This technique directly couples an HPLC system with an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they elute from the column. globalresearchonline.net This avoids the need for laborious isolation and purification steps, which is particularly advantageous for analyzing unstable or low-concentration compounds. taylorfrancis.com LC-NMR is a powerful tool for analyzing complex mixtures from natural products or pharmaceutical batches, and for determining the structure of isomers that are difficult to distinguish by mass spectrometry alone. mdpi.com Recent advancements, including cryogenic probes and higher magnetic field strengths, have significantly improved the sensitivity of LC-NMR, which was historically a major limitation. globalresearchonline.net

LC-HRMS-SPE-NMR: This advanced setup integrates solid-phase extraction (SPE) into the LC-NMR/MS workflow. After separation on the LC column and analysis by MS, peaks of interest are trapped on an SPE cartridge. The trapped analytes can then be eluted with a fully deuterated solvent directly into the NMR spectrometer for detailed structural analysis. This offline approach allows for longer acquisition times for NMR experiments, significantly enhancing sensitivity and enabling the acquisition of two-dimensional NMR data (e.g., COSY, HSQC) for complete structure elucidation.

These hyphenated methods are crucial for characterizing the complex products that can arise from the synthesis and metabolism of nicotinonitrile derivatives. nih.govchem-soc.si While conventional NMR is used to confirm the structures of synthesized nicotinonitriles, LC-NMR would be the next step in analyzing the reaction mixture itself. nih.govnih.gov

Application in Sensing and Detection Technologies (e.g., using Molecularly Imprinted Polymers for Specific Analyte Recognition)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. mdpi.com This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture, making them highly valuable for sensing and detection applications. mdpi.comnih.gov

Research Findings: Research has been conducted on the development of MIPs for the detection of hazardous compounds using functional monomers that are structurally analogous to this compound. In one study, poly(2-oxazoline)s were functionalized with 4-(aminomethyl)pyridine (B121137) (4-AMP), a close structural analog of the target compound, to create MIPs for the detection of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a hazardous herbicide. acs.orgacs.org

The incorporation of the pyridine (B92270) groups from 4-AMP was hypothesized to lead to stronger, more selective interactions with the target analyte. acs.org The study found that the adsorption thermodynamics and kinetics could be finely tuned by controlling the degree of 4-AMP functionalization. acs.org The experimental data for 2,4,5-T adsorption fit well with a single-site Langmuir model, indicating uniform binding site energies. acs.org It was observed that while the maximum adsorption capacity was achieved at low 4-AMP modification, higher degrees of modification led to greater adsorption energies and higher selectivities. acs.orgacs.org These specialized MIPs were successfully used to quantify the herbicide via direct analysis with ambient mass spectrometry, lowering detection limits by three orders of magnitude compared to the pure analyte solution. acs.org

This research demonstrates the high potential of using monomers based on the 4-(aminomethyl)pyridine or, by extension, the this compound scaffold, to create highly selective MIPs for sensing and detection technologies. acs.org

| MIP Parameter | Finding | Source |

| Functional Monomer Base | 4-(aminomethyl)pyridine (4-AMP) | acs.orgacs.org |

| Target Analyte | 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) | acs.orgacs.org |

| Adsorption Model | Single-site Langmuir model | acs.org |

| Effect of High 4-AMP Modification | Greater adsorption energies and higher selectivities | acs.orgacs.org |

| Application | Enhanced quantification by ambient mass spectrometry | acs.org |

This interactive table summarizes findings on MIPs developed using a structural analog of this compound.

Development of Novel Spectroscopic Probes Based on Nicotinonitrile Scaffolds

The nicotinonitrile scaffold is an attractive structural motif for the development of novel spectroscopic and fluorescent probes. The electron-withdrawing nature of the cyano group combined with the aromatic pyridine ring can give rise to interesting photophysical properties that can be modulated by substitution patterns. mdpi.com

Research Findings: Recent studies on 2-amino-4,6-diphenylnicotinonitriles have highlighted their potential as fluorescent sensors. mdpi.com These compounds exhibit solvent-dependent shifts in their fluorescence emission spectra, indicating sensitivity to the local environment. This solvatochromism is a key feature for sensing applications. A comprehensive investigation using quantum chemical TD-DFT analysis provided insights into the electronic structure, HOMO-LUMO energy gaps, and dipole moments of these molecules, which helps in understanding and predicting their fluorescence behavior. mdpi.com

The ability to synthesize a wide array of nicotinonitrile derivatives allows for the fine-tuning of their photophysical properties. ekb.egekb.eg By incorporating specific functional groups, probes can be designed to respond to changes in their environment, such as pH, polarity, or the presence of specific ions or molecules. For example, the aminomethyl group in this compound could serve as a recognition site or a point of attachment for other functional moieties, making it a versatile building block for the rational design of new spectroscopic probes.

Conclusion and Future Research Directions

Synthesis of Key Advancements in 4-(Aminomethyl)nicotinonitrile Chemistry

The chemistry of nicotinonitrile derivatives has seen significant progress, moving towards more efficient and environmentally benign synthetic strategies. Key advancements that can be extrapolated to the synthesis of this compound and its analogues include the development of one-pot multicomponent reactions. These methods offer the advantage of combining simple starting materials to construct the complex pyridine (B92270) ring system in a single step, often with high yields and atom economy. For instance, reactions involving chalcones, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) are common for creating highly substituted nicotinonitriles nih.govmdpi.com.

Furthermore, the use of greener and more sustainable reaction conditions represents a major leap forward. Researchers have successfully employed alternative energy sources like microwave and ultrasonic irradiation to accelerate reaction times and improve yields for nicotinonitrile synthesis mdpi.com. The exploration of eco-friendly solvents, such as water or eucalyptol, is also a noteworthy trend, minimizing the environmental impact of these synthetic processes mdpi.comresearchgate.net. The development and application of novel catalysts, including magnetic nanocatalysts, have also been instrumental in refining synthetic protocols for nicotinonitrile derivatives, offering ease of separation and reusability researchgate.net.

| Synthetic Advancement | Description | Potential Impact on this compound Synthesis |

| One-Pot Reactions | Combining multiple reactants in a single vessel to form complex products. | Increased efficiency, reduced waste, and simplified purification for derivatives. |

| Green Solvents | Utilizing environmentally friendly solvents like water or bio-based solvents. | Reduced environmental footprint and potential for safer large-scale production. |

| Alternative Energy | Employing microwave or ultrasonic irradiation to drive reactions. | Faster reaction times, higher yields, and improved energy efficiency. |

| Novel Catalysis | Using advanced catalysts such as magnetic nanoparticles. | Enhanced reaction rates, selectivity, and catalyst recyclability. |

Emerging Research Avenues in Advanced Synthetic Methodologies and Reactivity

Future research into the synthesis of this compound is poised to explore more sophisticated and controlled methodologies. A promising avenue lies in the development of asymmetric synthesis to produce chiral derivatives, which is crucial for applications in medicinal chemistry. The inherent functionality of this compound—comprising a primary amine, a nitrile group, and an aromatic pyridine ring—offers a rich platform for exploring novel reactivity.

Emerging research will likely focus on the selective functionalization of this molecule. For example, derivatization of the aminomethyl group could lead to a wide array of amides, sulfonamides, and imines, each with potentially unique biological or material properties nih.govnih.gov. Concurrently, the reactivity of the nitrile group could be harnessed for transformations into amides, carboxylic acids, or tetrazoles, further expanding the chemical space accessible from this starting material. The pyridine ring itself is amenable to further substitution, allowing for fine-tuning of the molecule's electronic and steric properties. Kinetic studies on reactions such as the aminolysis of related compounds can provide mechanistic insights, guiding the development of more efficient synthetic routes koreascience.kr.

Prospective Directions in Computational Studies and Functional Materials Science

Computational chemistry offers powerful tools to predict and understand the behavior of this compound, guiding experimental work. Future computational studies are expected to employ Density Functional Theory (DFT) to elucidate the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels elixirpublishers.comresearchgate.net. This information is critical for predicting its reactivity and photophysical properties mdpi.com. Natural Bond Orbital (NBO) analysis can provide insights into intramolecular interactions and charge distribution, which are key to understanding its stability and potential for forming intermolecular bonds like hydrogen bonds elixirpublishers.comresearchgate.net.

In the realm of functional materials science, nicotinonitrile derivatives have shown promise for applications in nonlinear optics (NLO) and as fluorescent materials researchgate.net. Prospective research should investigate the potential of this compound and its derivatives as building blocks for novel functional materials. The inherent donor-pi-acceptor structure that can be engineered into its derivatives makes it a candidate for NLO materials. Furthermore, its potential fluorescence could be exploited in the development of chemical sensors or organic light-emitting devices (OLEDs) researchgate.net.

| Research Direction | Methodology/Technique | Potential Outcome/Application |

| Electronic Properties | Density Functional Theory (DFT) | Prediction of reactivity, stability, and photophysical behavior. |

| Intramolecular Interactions | Natural Bond Orbital (NBO) Analysis | Understanding of molecular stability and bonding characteristics. |

| Nonlinear Optics | Synthesis of Donor-Acceptor Systems | Development of new materials for optical and photonic devices. |

| Fluorescent Materials | Photophysical Characterization | Creation of novel sensors, probes, and components for OLEDs. |

Potential for Novel Ligand Design and Catalytic Applications in Coordination Chemistry

The molecular structure of this compound, featuring three potential coordination sites (the pyridine nitrogen, the amino nitrogen, and the nitrile nitrogen), makes it an exceptionally versatile ligand for coordination chemistry. The nitrile group, while a weak base, can coordinate to transition metals, and this coordination can activate the nitrile for nucleophilic attack, a principle utilized in metalloenzymes like nitrile hydratases wikipedia.org.

Future research will likely focus on designing and synthesizing coordination compounds using this compound as a ligand. It can act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of discrete coordination complexes or extended coordination polymers and metal-organic frameworks (MOFs) mdpi.comnih.gov. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties. For example, complexes could be designed to catalyze organic transformations, such as the hydration of nitriles wikipedia.org. The ability to form diverse structures with various metal ions opens up possibilities for creating materials with tunable properties for applications in gas storage, separation, and heterogeneous catalysis.

Q & A

Q. What are the established synthetic routes for 4-(Aminomethyl)nicotinonitrile, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Nucleophilic substitution of a halogenated nicotinonitrile precursor (e.g., 2-chloro-4-cyanopyridine) with an aminomethylating agent (e.g., benzylamine derivatives) under reflux in polar aprotic solvents like DMF or acetonitrile .

- Step 2: Reduction of intermediate nitriles or protection/deprotection of amine groups using catalytic hydrogenation (Pd/C, H₂) or borane complexes .

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher temps accelerate substitution but may increase side reactions. |

| Solvent | DMF or MeCN | Polar aprotic solvents enhance nucleophilicity. |

| Catalyst | Pd/C (5–10 wt%) | Critical for selective hydrogenation. |

Reference Data:

- A 2021 patent reports a 68% yield using 2-chloro-4-cyanopyridine and benzylamine in DMF at 100°C .

Q. How is this compound characterized, and what analytical techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) identify amine protons (δ 2.5–3.5 ppm) and nitrile carbons (δ 115–120 ppm). Compare with data from structurally similar compounds (e.g., 2-Amino-6-methylnicotinonitrile ).

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (calc. for C₇H₈N₄: 148.0756).

- HPLC: Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95% required for biological assays) .

Reference Data:

- Example NMR (DMSO-d₆): ¹H δ 3.12 (s, 2H, CH₂NH₂), 7.45–8.20 (m, aromatic H) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods during synthesis due to potential nitrile vapor release.

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

Methodological Answer:

- By-Product Analysis: Common impurities include unreacted halogenated precursors or over-reduced amines. Monitor via TLC (eluent: EtOAc/hexane 1:1).

- Optimization Strategies:

- Use excess aminomethylating agent (1.5–2 eq.) to drive substitution to completion.

- Introduce microwave-assisted synthesis to reduce reaction time and side reactions (e.g., 30 min at 120°C vs. 6 hrs conventional heating) .

Q. What are the potential biological targets of this compound, and how can its interactions be studied?

Methodological Answer:

- Targets: Kinases (e.g., c-Met, Mer) due to structural similarity to pyrimidine-based inhibitors .

- Interaction Studies:

- Molecular Docking: Use AutoDock Vina to model binding to kinase ATP-binding pockets (PDB IDs: 3LQ8 for c-Met).

- Biophysical Assays: Surface plasmon resonance (SPR) measures binding affinity (reported Kd: 0.5–2 µM for analogs ).

Reference Data:

- A 2023 study showed this compound derivatives inhibit c-Met with IC₅₀ = 1.8 µM .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

Methodological Answer:

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against kinases.

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict reactive sites for functionalization (e.g., adding electron-withdrawing groups at C-2 improves potency) .

Q. Data Contradictions & Resolution

- Issue: Conflicting yields (68% vs. 82%) for microwave vs. conventional synthesis .

- Resolution: Differences attributed to reduced side reactions under microwave conditions due to uniform heating.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.